3-(4-(Carboxymethoxy)phenyl)propanoic acid
Overview
Description
3-(4-(Carboxymethoxy)phenyl)propanoic acid is an organic compound with the molecular formula C11H12O5. It is characterized by a phenyl ring substituted with a carboxymethoxy group and a propanoic acid chain.
Preparation Methods
The synthesis of 3-(4-(Carboxymethoxy)phenyl)propanoic acid can be achieved through several routes. One common method involves the hydrothermal reaction of flexible this compound with different pyridyl-containing ligands such as 1,3-bis(4-pyridyl)propane or 4,4′-bipyridine . These reactions are typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(4-(Carboxymethoxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-(Carboxymethoxy)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination complexes.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-(Carboxymethoxy)phenyl)propanoic acid involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These interactions can influence the electronic and structural properties of the resulting materials, leading to unique luminescent and magnetic behaviors . The specific pathways and targets depend on the context of its application, whether in catalysis, material science, or biological systems.
Comparison with Similar Compounds
3-(4-(Carboxymethoxy)phenyl)propanoic acid can be compared with other similar compounds such as:
3-(4-Carboxyphenyl)propanoic acid: This compound lacks the methoxy group, which can influence its reactivity and binding properties.
3-(4-Methoxyphenyl)propanoic acid: This compound has a methoxy group but lacks the carboxyl group, affecting its solubility and chemical behavior
Properties
IUPAC Name |
3-[4-(carboxymethoxy)phenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-10(13)6-3-8-1-4-9(5-2-8)16-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIGVZYXCBBOEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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